Isodecanol

Description

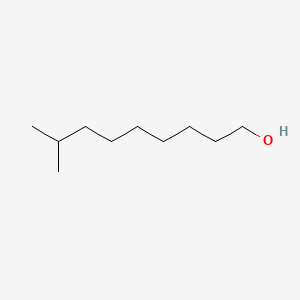

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, C10H21OH | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058660 | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Solubility in water, g/100ml: 2.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isodecanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of isodecanol, a branched-chain ten-carbon alcohol. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of this compound, grounding all claims in authoritative sources.

Introduction to this compound: Structure and Isomerism

This compound is a fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2] Unlike its linear isomer, n-decanol, this compound refers to a mixture of branched-chain isomers. The most common CAS number for this mixture is 25339-17-7 .[1][3][4][5][6][7][8][9][10] The branching in the carbon chain significantly influences its physical and chemical properties, such as lowering its freezing point compared to straight-chain alcohols of similar molecular weight.[1] This characteristic is pivotal to its utility in various applications. A primary isomer often found in commercial this compound is 8-methylnonan-1-ol.[1][3][10][11] The presence of a hydroxyl (-OH) group imparts amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments.[4][11]

Physicochemical Properties of this compound

This compound is a colorless, viscous liquid with a mild, characteristic alcoholic odor.[1][3][5] Its physical and chemical characteristics are crucial for its role as a chemical intermediate and solvent.[3][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 25339-17-7 | [1][3][12][6] |

| Molecular Formula | C₁₀H₂₂O | [1][3][5] |

| Molecular Weight | 158.28 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [1][3][12] |

| Odor | Mild, characteristic alcohol odor | [1][3][12] |

| Boiling Point | 210 - 225 °C | [3][5][6] |

| Melting Point | -60 °C | [5][6][9] |

| Density | ~0.84 g/cm³ at 20°C | [3] |

| Flash Point | 95 - 105 °C | [3][6] |

| Solubility in Water | Low solubility/Insoluble (96 mg/L at 20 °C) | [2][3][5][12] |

| Solubility in Organic Solvents | Highly soluble | [1][3] |

| Vapor Pressure | 0.02 mmHg (2.76 Pa) at 25 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 3.71 - 3.94 | [5][13] |

Synthesis of this compound: The Oxo Process

The primary industrial method for producing this compound is the Oxo process , also known as hydroformylation.[7][14] This process involves the reaction of a C9 olefin (nonene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation. The Ziegler process, involving the oxidation of trialkylaluminum compounds, is an alternative synthesis route.[7][14]

Experimental Protocol: A Generalized Oxo Process for this compound Synthesis

-

Reaction Setup : A high-pressure reactor is charged with the C9 olefin feedstock, a cobalt or rhodium-based catalyst, and a suitable solvent.

-

Hydroformylation : The reactor is pressurized with syngas (CO and H₂). The temperature and pressure are carefully controlled to facilitate the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin, forming a C10 aldehyde.

-

Catalyst Removal : Post-reaction, the catalyst is separated from the aldehyde product.

-

Hydrogenation : The resulting C10 aldehyde is then hydrogenated in a separate reactor, typically using a nickel-based catalyst, to convert the aldehyde group into a primary alcohol group, yielding this compound.

-

Purification : The crude this compound is purified through distillation to remove any unreacted starting materials, byproducts, and residual catalyst.

The choice of catalyst and reaction conditions in the hydroformylation step is critical as it influences the ratio of linear to branched aldehydes, which in turn determines the isomeric composition of the final this compound product.

Caption: Generalized workflow for the industrial synthesis of this compound via the Oxo process.

Key Applications of this compound

The unique branched structure of this compound makes it a versatile chemical intermediate with a wide range of industrial applications.[3][4]

-

Plasticizer Intermediate : A primary application of this compound is in the production of high-molecular-weight phthalate and adipate esters, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA).[3][4] These esters function as plasticizers for polyvinyl chloride (PVC) and other polymers, imparting flexibility, durability, and reduced volatility.[3][4] The synthesis involves the direct esterification of the corresponding anhydride (e.g., phthalic anhydride) with this compound.[14]

-

Lubricants and Greases : this compound is used as a raw material for synthesizing synthetic lubricants and lubricant additives.[3][4] Its derivatives can enhance anti-wear properties and improve the viscosity index, making them valuable in formulations for demanding mechanical conditions.[2][4]

-

Surfactants and Detergents : this compound is a precursor in the manufacture of non-ionic surfactants, such as ethoxylates.[3][4][15] These surfactants are essential components in detergents, industrial cleaners, and emulsifiers due to their excellent wetting and emulsifying properties.[3][4] The amphiphilic nature of this compound is fundamental to its function in reducing surface tension.[16]

-

Paints and Coatings : In the paints and coatings industry, this compound can be used as a coalescing agent or a specialty solvent, improving film formation and flow characteristics.[3]

-

Other Applications : this compound also finds use in mining chemicals, agricultural formulations as a solvent or dispersant, and as an antifoaming agent in textile processing.[3] It has also been utilized as an extractant in the production of phosphoric acid due to its high resistance to chemicals.[17]

Health, Safety, and Environmental Considerations

Toxicological Profile

This compound is classified as a skin and eye irritant.[5][12][6] Short-term exposure may cause irritation to the respiratory tract and could lead to central nervous system depression.[12][18] The acute toxicity via oral and dermal routes is considered low.[5] Available studies indicate no evidence of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity.[5][6]

Safe Handling and Storage

-

Personal Protective Equipment (PPE) : When handling this compound, it is crucial to wear appropriate protective gloves, clothing, and eye/face protection.[6][19]

-

Ventilation : Handling should occur in a well-ventilated area to minimize inhalation of vapors.[18][19]

-

Storage : this compound should be stored in a cool, well-ventilated place, separated from strong oxidants.[18][19] It is a combustible liquid and should be kept away from open flames and heat sources.[2][18]

-

Spill Management : In case of a spill, the liquid should be collected in sealable containers, and the remaining liquid should be absorbed with sand or another inert absorbent.[18][19]

Environmental Fate

This compound is considered toxic to aquatic life with long-lasting effects.[12][6] Therefore, release into the environment should be avoided.[6] It is expected to have high mobility in soil.[12] Biodegradation is considered a significant environmental fate process.[12][13]

References

- 1. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]

- 2. gokemi.com [gokemi.com]

- 3. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemos.de [chemos.de]

- 7. This compound | 25339-17-7 [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. chembk.com [chembk.com]

- 10. pschemicals.com [pschemicals.com]

- 11. Buy this compound | 68551-08-6 [smolecule.com]

- 12. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. env.go.jp [env.go.jp]

- 14. Buy this compound | 25339-17-7 [smolecule.com]

- 15. nbinno.com [nbinno.com]

- 16. Page loading... [guidechem.com]

- 17. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

Health and safety considerations for laboratory use of isodecanol

An In-Depth Technical Guide to the Health and Safety Considerations for the Laboratory Use of Isodecanol

Authored by a Senior Application Scientist

Introduction: Understanding this compound in the Research Context

This compound (CAS No. 25339-17-7), a branched-chain C10 alcohol, is a versatile compound utilized across various scientific disciplines.[1] In the laboratory, it serves as a chemical intermediate, a component in synthetic lubricants, an anti-foaming agent, and a solvent for various organic compounds.[1][2] It exists as a colorless, slightly viscous liquid with a characteristic mild alcoholic odor.[1][3][4] While its utility is significant, a thorough understanding of its physicochemical properties and toxicological profile is paramount for ensuring the health and safety of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in authoritative data and field-proven safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of laboratory safety is a proactive approach to hazard identification and risk assessment. This compound presents a combination of health, physical, and environmental hazards that must be managed.

Health Hazards

The primary health concerns associated with this compound are irritation to the skin and eyes.[1][5][6] Prolonged or repeated skin contact can lead to dermatitis due to its defatting properties.[7][8] While acute oral and dermal toxicity is low, inhalation of vapors or mists can cause respiratory tract irritation.[3][7][8]

-

Skin Irritation: Classified as a skin irritant.[5][6][9] Direct contact can cause irritation.[3]

-

Respiratory Irritation: Inhalation may irritate the respiratory tract.[7][8]

-

Aspiration Hazard: Not classified as an aspiration hazard.[5][6]

-

Systemic Toxicity: Available data indicates a low likelihood of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity.[1][5][6]

Physical Hazards

-

Flammability: this compound is a combustible liquid, but it does not ignite readily.[5] It has a relatively high flash point, but it can become flammable when exposed to heat or open flames.[3][8]

-

Reactivity: this compound is incompatible with strong oxidants.[3][4] Hazardous reactions can occur with substances like acetyl bromide, concentrated sulfuric acid with strong hydrogen peroxide, and alkyl hypochlorites.[3][8] It can also attack some plastics.[3][8]

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[5][6][9] Therefore, it is imperative to prevent its release into the environment and to follow proper disposal protocols.[5][9]

Physicochemical and Toxicological Data

A data-driven understanding of a chemical's properties is essential for a robust safety assessment. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1][3] |

| Physical State | Colorless, slightly viscous liquid | [1][2][3] |

| Boiling Point | 215 - 225 °C | [1][5] |

| Melting Point | -60 °C to -78 °C | [1][3][5] |

| Flash Point | 95 - 99 °C | [1][3][5] |

| Auto-ignition Temp. | 280 °C | [1][3] |

| Solubility in Water | Insoluble | [1][2][3] |

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source(s) |

| Acute Toxicity (LD50) | Rat | Oral | > 2,648 mg/kg | [3] |

| Acute Toxicity (LD50) | Rabbit | Dermal | > 3.16 mL/kg | [3] |

| Acute Toxicity (LC50) | Rat, Mouse, Guinea Pig | Inhalation | > 95.3 ppm | [3] |

| Skin Corrosion/Irritation | N/A | N/A | Causes skin irritation | [5][6][9] |

| Serious Eye Damage/Irritation | N/A | N/A | Causes serious eye irritation | [5][6][9] |

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management for this compound relies on implementing a hierarchy of controls, prioritizing the most effective measures first.

Caption: The Hierarchy of Controls for this compound.

Engineering Controls

The primary barrier between laboratory personnel and chemical hazards should be robust engineering controls.

-

Ventilation: All handling of this compound should occur in a well-ventilated area.[3][7] A chemical fume hood is required when there is a potential for generating aerosols or vapors, or when handling heated this compound.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where this compound is handled.

Administrative Controls

These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental protocols involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the Safety Data Sheet (SDS) and this guide.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this compound is used.[5] Contaminated clothing should be removed promptly and washed before reuse.[3][8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[3] A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[3]

Standard Operating Protocol: Safe Handling and Dispensing of this compound

This protocol outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.

-

Preparation: a. Review the Safety Data Sheet (SDS) for this compound before beginning work.[5] b. Ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.[7][8] c. Assemble all necessary equipment, including appropriate glassware, dispensing tools, and waste containers. d. Don all required PPE: safety goggles, chemically resistant gloves, and a lab coat.[3][5]

-

Dispensing: a. Perform all dispensing operations within the chemical fume hood.[7] b. Ground containers to prevent the buildup of static electricity, which could be an ignition source.[3][8] c. Use non-sparking tools for opening and closing containers.[3][8] d. Slowly pour the required amount of this compound, avoiding splashing. e. Securely cap the primary this compound container immediately after dispensing.

-

Post-Dispensing: a. Clean any minor drips or spills within the fume hood immediately with an inert absorbent material. b. Properly label all secondary containers with the chemical name and hazard information. c. Dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.[5] d. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[3][5]

Storage and Incompatibility

Proper storage is crucial to prevent hazardous reactions and maintain chemical stability.

-

Storage Conditions: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3][7][8]

-

Container Integrity: Containers should be tightly sealed and periodically inspected for leaks or damage.

-

Incompatibilities: this compound must be stored separately from strong oxidants.[3][4][8]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential for mitigating the consequences of an incident involving this compound.

Personnel Exposure

Caption: Emergency Response Workflow for this compound Exposure.

-

Inhalation: Move the affected person to fresh air and have them rest.[3][8] Seek medical attention if symptoms persist.[3][8][10]

-

Skin Contact: Immediately remove contaminated clothing.[3][8] Rinse and then wash the affected skin with plenty of soap and water.[3][8][10] Seek medical attention if irritation occurs or persists.[3][8]

-

Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if it is safe and easy to do so.[3][5][8] Seek immediate medical attention.[3][8]

-

Ingestion: Rinse the mouth with water.[3][5] Do NOT induce vomiting.[5] Rest and seek medical attention.[3]

Spills and Leaks

Caption: Spill Response Protocol Flowchart.

For a small-scale spill, follow this protocol:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[3]

-

Control Ignition Sources: Remove all sources of ignition.[3]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wear appropriate PPE.[3] Contain and collect the leaking liquid in sealable containers.[3][8] Absorb the remaining liquid with an inert, non-combustible absorbent material like sand or vermiculite.[3][4][8]

-

Cleanup: Place the contaminated absorbent material into a designated, labeled container for hazardous waste disposal.[5][8]

-

Decontamination: Clean the spill area thoroughly.

Fire

-

Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide.[3][8] Water may be ineffective in extinguishing the fire.[3][8]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][11]

Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

-

Categorization: this compound waste is considered hazardous.[5][6]

-

Collection: Collect waste this compound and contaminated materials in approved, properly labeled, and sealed containers.[5]

-

Disposal Route: Dispose of the waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[3][4][5][8] Do not allow this compound to enter drains or waterways.[5][6]

Conclusion

This compound is a valuable tool in the modern laboratory, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, and the hierarchy of controls, researchers can confidently utilize this compound while ensuring a safe and healthy laboratory environment. This guide serves as a foundational document; it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety policies before commencing any work.

References

- 1. benchchem.com [benchchem.com]

- 2. gokemi.com [gokemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. chemos.de [chemos.de]

- 7. This compound(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

Physical properties of isodecanol at different temperatures

An In-Depth Technical Guide to the Physical Properties of Isodecanol: A Temperature-Dependent Perspective

Foreword: Understanding this compound

This compound (CAS No: 25339-17-7), a C10 branched-chain alcohol, is a key intermediate and solvent in numerous industrial and pharmaceutical applications.[1] Its utility stems from a unique combination of properties including low volatility, excellent solvency, and chemical reactivity. However, for researchers, scientists, and drug development professionals, a nuanced understanding of its physical properties—and particularly their dependence on temperature—is critical for process optimization, formulation development, and ensuring product stability and efficacy.

It is fundamentally important to recognize that commercial "this compound" is not a single molecular entity but a complex mixture of branched isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols.[2] This isomeric complexity is a direct result of its manufacturing process, which often involves the oligomerization of propylene and butylene.[3] This inherent variability explains the discrepancies observed in reported physical constants across different sources and underscores the necessity of empirical characterization for any specific lot or supplier. This guide provides a framework for that characterization, blending established data with the methodologies required to generate precise, application-specific insights.

Fundamental Physical Constants

A baseline understanding of this compound's properties at standard conditions is the starting point for any temperature-dependent analysis. These values, while subject to isomeric variation, provide a crucial reference.

| Property | Typical Value | Conditions | Source(s) |

| Molecular Formula | C₁₀H₂₂O | - | [4][5] |

| Molecular Weight | 158.28 g/mol | - | [6][7][8] |

| Boiling Point | 215 - 225 °C | 760 mmHg | [9][10][11] |

| Melting Point | Highly Variable (-78 °C to 7 °C) | 1 atm | [4][6][9][12] |

| Flash Point | 87 - 99 °C | Closed Cup | [2][8][9][13] |

The exceptionally wide range reported for the melting point is a direct manifestation of the isomeric mixture. Different branching structures will affect the efficiency of crystal lattice packing, leading to significant variations in the freezing/melting behavior. For applications requiring low-temperature performance, empirical determination of the pour point or freezing point for the specific this compound grade in use is non-negotiable.

Density and its Thermal Response

Density (ρ), a measure of mass per unit volume, is a critical parameter for fluid handling, reaction stoichiometry, and modeling. For liquids, density is strongly dependent on temperature.

The Principle of Thermal Expansion

As the temperature of this compound increases, the kinetic energy of its molecules rises. This increased motion leads to a greater average distance between molecules, a phenomenon known as thermal expansion. Consequently, the volume occupied by a given mass of the liquid increases, and its density decreases. This relationship is generally linear over moderate temperature ranges.

Tabulated Density Data

| Temperature (°C) | Density (g/cm³) | Source(s) |

| 20 | 0.838 - 0.841 | [4][6][8][11] |

While literature predominantly provides density at 20°C, this single point is insufficient for processes operating at varying temperatures. Extrapolation without empirical data is not recommended due to the non-ideal behavior of complex isomeric mixtures.

Experimental Protocol: Temperature-Dependent Density Measurement

The causality behind this experimental choice is the need for precise density values at specific process temperatures (e.g., during a reaction, formulation, or purification step). A digital density meter provides the highest accuracy and throughput.

Methodology: Oscillating U-Tube Digital Density Meter

-

Calibration: Calibrate the instrument at the intended measurement temperatures using two standards of known density that bracket the expected density of this compound (e.g., dry air and ultrapure water).

-

Temperature Equilibration: Set the Peltier thermostat on the density meter to the first target temperature (e.g., 15°C). Allow the system to stabilize.

-

Sample Injection: Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present. Bubbles will cause erroneous, artificially low density readings.

-

Measurement: Allow the sample to reach thermal equilibrium with the U-tube. The instrument measures the oscillation period, which is directly related to the sample's density, and displays the calculated density. Record the value once the reading is stable.

-

Temperature Sweep: Increment the temperature (e.g., in 5°C steps) up to the desired maximum temperature. At each step, allow the system to equilibrate before recording the stable density reading.

-

Data Analysis: Plot density as a function of temperature. For most applications, a linear regression can be fitted to the data to derive a thermal expansion coefficient.

Visualization: Density Measurement Workflow

Caption: Workflow for determining the density of this compound across a range of temperatures.

Viscosity and its Relationship with Temperature

Viscosity (η) is a measure of a fluid's resistance to flow. It is a critical property in applications involving pumping, mixing, and coating. For liquids like this compound, viscosity is highly sensitive to temperature changes.

The Principle: Intermolecular Forces and Kinetic Energy

The viscosity of this compound arises from intermolecular forces (van der Waals forces and hydrogen bonding) between its branched molecules. These forces create an internal friction that resists flow. As temperature increases, the kinetic energy of the molecules increases, allowing them to more easily overcome these attractive forces. This results in a significant decrease in viscosity. The relationship is exponential, not linear.

Qualitative Description

This compound is often described as a "slightly viscous" or "moderately viscous" liquid at room temperature.[7][9] However, this qualitative description is insufficient for quantitative process design.

Experimental Protocol: Rotational Viscometry

To accurately quantify the viscosity-temperature relationship, a rotational viscometer equipped with a temperature-controlled jacket is the authoritative choice. This setup allows for precise control over both shear rate and temperature.

Methodology: Temperature-Controlled Rotational Viscometer

-

Spindle Selection: Choose an appropriate spindle and rotational speed (RPM) based on the expected viscosity of this compound. The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%) to ensure accuracy.

-

Calibration: Verify the viscometer's calibration using a certified viscosity standard at a known temperature.

-

Sample Loading: Place a sufficient volume of this compound into the temperature-controlled sample cup.

-

Temperature Control: Set the circulating bath connected to the sample cup's jacket to the first target temperature. Immerse the spindle in the sample and allow the entire system to reach thermal equilibrium (typically 15-20 minutes).

-

Measurement: Begin spindle rotation at the pre-determined speed. Allow the viscosity reading to stabilize before recording the value in centipoise (cP) or Pascal-seconds (Pa·s).

-

Temperature Sweep: Increment the temperature and repeat the equilibration and measurement steps across the entire temperature range of interest.

-

Data Analysis: Plot viscosity versus temperature. It is often useful to plot the natural logarithm of viscosity (ln η) against the reciprocal of absolute temperature (1/T) to obtain a linear relationship, as described by the Arrhenius equation for viscosity.

Vapor Pressure and Volatility

Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase at a given temperature. It is a direct measure of a substance's volatility and is crucial for safety assessments (flammability), environmental fate modeling, and distillation process design.

The Principle: The Clausius-Clapeyron Relation

Vapor pressure increases exponentially with temperature. As temperature rises, a greater fraction of molecules in the liquid phase possess sufficient kinetic energy to overcome intermolecular forces and escape into the vapor phase. This relationship is well-described by the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization.

Tabulated Vapor Pressure Data

| Temperature (°C) | Vapor Pressure | Source(s) |

| 25 | 0.0207 mmHg (2.76 Pa) | [2][7] |

| 70 | 0.13 kPa (0.975 mmHg) | [6] |

This limited dataset highlights the strong dependence on temperature and the need for more comprehensive data for accurate modeling of processes like vacuum drying or distillation.

Thermal Properties: Heat Capacity and Thermal Conductivity

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[14] It is a fundamental property for designing heating and cooling systems, as it dictates the energy required to change the temperature of the fluid.

The specific heat capacity of liquids generally increases slightly with temperature. A value of 2.058 kJ/kg·K has been reported for this compound, though the measurement temperature was not specified.[12] For precise thermal management, this property should be determined experimentally across the operational temperature range using techniques like Differential Scanning Calorimetry (DSC).

Thermal Conductivity

Thermal conductivity (k) is the property of a material to conduct heat.[15] In processes involving heat exchangers, thermal conductivity is a key parameter that governs the rate of heat transfer. Like other organic liquids, this compound is a relatively poor thermal conductor compared to water or metals.

The thermal conductivity of most liquids decreases with increasing temperature. A value of 0.132 W/m·K has been reported for this compound, again without a specified temperature.[12] The transient hot wire method is a reliable technique for measuring the thermal conductivity of liquids as a function of temperature.[16]

Visualization: Interrelation of Physical Properties

The following diagram illustrates the conceptual relationship between temperature and the key physical properties discussed. It serves as a logical framework for understanding the system's behavior.

Caption: The effect of increasing temperature on the key physical properties of this compound.

Conclusion

The physical properties of this compound are not static values but dynamic functions of temperature. For the researcher, scientist, or engineer, relying on single-point, room-temperature data is inadequate for robust process design, modeling, and formulation. This guide has illuminated the fundamental principles governing these temperature dependencies and provided the authoritative experimental frameworks required to generate precise, application-relevant data. The isomeric nature of commercial this compound makes such empirical characterization not just a recommendation, but a necessity for scientific integrity and successful technical development.

References

- 1. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. Buy this compound | 68551-08-6 [smolecule.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound(25339-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 25339-17-7 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. chemos.de [chemos.de]

- 12. chem-casts.com [chem-casts.com]

- 13. echemi.com [echemi.com]

- 14. Khan Academy [khanacademy.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. thermtest.com [thermtest.com]

Solubility of isodecanol in common organic solvents

An In-Depth Technical Guide to the Solubility of Isodecanol in Common Organic Solvents

Abstract

This compound, a branched-chain C10 alcohol, is a versatile compound widely employed as a solvent, emollient, and chemical intermediate in various industries.[1][2] Its unique molecular structure, featuring a substantial non-polar alkyl chain and a polar hydroxyl group, dictates its solubility profile, making it highly compatible with a broad range of organic media but immiscible with water.[3][4] This guide provides a comprehensive analysis of the principles governing this compound's solubility, presents its miscibility in common organic solvents, and details robust experimental protocols for solubility determination.

Introduction to this compound: A Structural Overview

This compound (CAS No: 25339-17-7) is a colorless liquid with a mild, characteristic alcohol odor.[3][4] It is not a single compound but rather a mixture of isomers, primarily consisting of branched ten-carbon alcohols like 8-methyl-1-nonanol.[1][5] This isomeric complexity contributes to its low melting point, remaining liquid at room temperature.[1]

The key to understanding its solubility lies in its amphiphilic nature. The molecule consists of two distinct regions:

-

A large, non-polar hydrocarbon tail (C10H21-): This lipophilic part of the molecule is responsible for interactions with non-polar substances through van der Waals dispersion forces.[6]

-

A polar hydroxyl head (-OH): This hydrophilic group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[6][7]

However, the large size of the alkyl chain dominates the molecule's overall character, making it predominantly non-polar. This structural feature is the primary determinant of its solubility behavior.

Caption: Structure of an this compound Isomer.

Guiding Principles of Solubility

The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means substances with similar polarities and intermolecular forces are likely to be miscible.

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group in this compound allows it to act as both a hydrogen bond donor (from the H) and an acceptor (via the O's lone pairs).[7] This capability facilitates its miscibility with other polar protic solvents like ethanol and methanol. The energy released when new hydrogen bonds form between the solvent and this compound molecules compensates for the energy required to break the bonds within the pure substances.[6]

-

Van der Waals Forces: The long, branched alkyl chain interacts favorably with non-polar solvents such as hexane and toluene through London dispersion forces.[9] These forces, although weaker than hydrogen bonds, are the predominant intermolecular interaction for non-polar molecules. The large surface area of this compound's alkyl chain allows for significant dispersion force interactions.

-

The Dominance of the Alkyl Chain: While the hydroxyl group provides a polar character, the ten-carbon chain renders the molecule overwhelmingly non-polar. This is why this compound's solubility in water is extremely low.[3][5] The non-polar chain cannot effectively disrupt the strong hydrogen-bonding network of water, leading to immiscibility. As the hydrocarbon portion of an alcohol lengthens, its solubility in water decreases.[10][11]

Caption: this compound's Interaction with Solvent Classes.

Solubility Profile of this compound

Based on its chemical structure and the principles of solubility, this compound is highly soluble in most common organic solvents but has low solubility in water.[1] The following table summarizes its expected miscibility.

| Solvent Class | Example Solvents | Predominant Interaction | Expected Solubility/Miscibility |

| Polar Protic | Ethanol, Methanol, n-Butanol | Hydrogen Bonding | Miscible[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole | Miscible |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride | Van der Waals Forces | Miscible[3] |

| Aqueous | Water | N/A | Insoluble/Immiscible[4] |

Experimental Protocols for Solubility Determination

To empirically validate the solubility of this compound, two standard laboratory procedures can be employed. The choice of method depends on whether a qualitative assessment (miscibility) or a quantitative measurement (solubility limit) is required.

Protocol 1: Qualitative Visual Miscibility Test

This method provides a rapid, straightforward determination of whether two liquids are miscible or immiscible at a given ratio.

Objective: To visually assess if this compound forms a single homogeneous phase with a solvent.

Methodology:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition: Add 2 mL of the chosen organic solvent to its corresponding test tube.

-

This compound Addition: Add 2 mL of this compound to the same test tube.

-

Mixing: Stopper the test tube and invert it 10-15 times to ensure thorough mixing. Alternatively, vortex the mixture for 30 seconds.

-

Observation: Allow the mixture to stand for 2-3 minutes. Observe the contents carefully against a well-lit background.

-

Result: Miscible: A single, clear, homogeneous liquid phase is observed.

-

Result: Immiscible: Two distinct liquid layers are visible, indicating phase separation.[12]

-

Protocol 2: Quantitative Cloud Point Titration

This technique is used to determine the precise solubility limit of a solute in a solvent, also known as the cloud point.[13] It is particularly useful for systems that are partially miscible or when a quantitative solubility value is needed.

Objective: To quantify the maximum concentration of this compound soluble in a solvent at a specific temperature before phase separation occurs.

Methodology:

-

Setup: Place a known volume (e.g., 20 mL) of the solvent into a beaker or flask equipped with a magnetic stirrer. Place the vessel on a stir plate and begin vigorous stirring to create a steady vortex without introducing air bubbles.

-

Titration: Slowly add this compound to the stirring solvent from a burette, drop by drop.

-

Observation: Continuously observe the solution for any signs of turbidity or cloudiness. The "cloud point" is the exact point at which the clear solution becomes persistently cloudy.[13] This indicates that the saturation point has been exceeded and a second phase is beginning to form.

-

Recording: Record the volume of this compound added to reach the cloud point.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or % v/v) based on the volumes used and the densities of the liquids.

-

Trustworthiness: To ensure accuracy, the experiment should be repeated at least three times to obtain an average value. Temperature control is critical, as solubility can be temperature-dependent.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

This compound's solubility is a direct consequence of its molecular architecture. Its large non-polar alkyl chain ensures excellent miscibility with a wide array of non-polar and moderately polar organic solvents, making it a highly effective and versatile solvent in many formulations. Conversely, this same feature renders it insoluble in water. For researchers and drug development professionals, a firm grasp of these solubility characteristics is essential for successful formulation, purification, and chemical synthesis applications. The experimental protocols provided herein offer a reliable framework for the empirical validation of these properties in a laboratory setting.

References

- 1. This compound | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 2. CAS 25339-17-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 25339-17-7 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ws [chem.ws]

- 13. reddit.com [reddit.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermogravimetric Analysis of Isodecanol

Abstract

This compound, a ten-carbon branched-chain alcohol, serves as a crucial intermediate and solvent in numerous industrial applications, from the synthesis of plasticizers to its use in lubricants and coatings. Its thermal behavior is a critical parameter governing its performance, stability, and safety in these contexts. Thermogravimetric Analysis (TGA) is an essential analytical technique for characterizing the thermal properties of materials like this compound.[1][2] This guide provides a comprehensive overview of the principles, experimental design, and data interpretation involved in the TGA of this compound, offering field-proven insights to enable robust and reliable analysis.

Foundational Principles: this compound and Thermogravimetric Analysis

This compound (C₁₀H₂₂O) is a colorless liquid with a characteristic mild alcohol odor.[3][4] Its utility in various formulations necessitates a thorough understanding of its thermal stability, volatilization characteristics, and decomposition pathways. Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This measurement provides invaluable quantitative and qualitative information about the physical and chemical phenomena occurring upon heating, such as evaporation, decomposition, and oxidation.[6]

For this compound, TGA is employed to:

-

Determine Thermal Stability: Identify the temperature at which decomposition begins, defining its upper-use temperature.

-

Assess Purity and Composition: Quantify volatile components, such as residual moisture or solvents.[7]

-

Elucidate Decomposition Kinetics: Understand the rate and mechanism of degradation under different conditions.[1]

-

Evaluate Oxidative Stability: Compare its thermal behavior in an inert versus an oxidative environment, which is critical for predicting shelf-life and performance in real-world applications.[6]

A typical TGA experiment yields a thermogram, a plot of mass percentage versus temperature. The first derivative of this curve (DTG, Derivative Thermogravimetry) plots the rate of mass change versus temperature, showing distinct peaks at the temperatures of the most rapid mass loss.

Key Thermal Events in the TGA of this compound

When analyzing this compound, two primary thermal events are of interest: vaporization and decomposition.

-

Vaporization: As a liquid with a boiling point of approximately 220°C, this compound will exhibit a significant mass loss due to evaporation as the temperature approaches this point.[8] This is a physical change (phase transition) and must be distinguished from chemical decomposition.

-

Decomposition: At temperatures exceeding its boiling point and thermal stability threshold, the this compound molecule will begin to break down. The nature of this decomposition is highly dependent on the surrounding atmosphere.

-

In an Inert Atmosphere (Pyrolysis): In the absence of oxygen (e.g., under nitrogen or argon), the molecule undergoes thermal cracking.

-

In an Oxidative Atmosphere (Oxidation/Combustion): In the presence of air or oxygen, the decomposition is an oxidative process, which typically occurs at a lower temperature and proceeds via different chemical pathways.[6][9]

-

Caption: Logical flow of thermal events for this compound during TGA.

A Self-Validating Experimental Protocol

The integrity of TGA data hinges on a meticulously designed and executed experimental protocol. The following methodology, grounded in established standards such as ASTM E1131 (Compositional Analysis) and ASTM E2550 (Thermal Stability), provides a robust framework for analyzing liquid samples like this compound.[10][11]

Instrumentation and Calibration

A standard thermogravimetric analyzer consists of a high-precision microbalance, a furnace capable of programmed heating, a sample holder (pan), and a gas delivery system for controlling the atmosphere.

-

Trustworthiness Pillar: Before any analysis, the instrument's temperature and mass accuracy must be verified.

-

Temperature Calibration: Performed using certified reference materials with known Curie points (e.g., Nickel, Perkalloy).

-

Mass Calibration: Verified using certified calibration weights. This ensures that the recorded mass loss is accurate and traceable.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for TGA of this compound.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Tare a clean, empty sample pan (platinum or aluminum is suitable for this temperature range).

-

Using a calibrated micropipette, dispense 5-10 mg of this compound into the pan. Expertise & Experience: A smaller sample size minimizes thermal gradients within the liquid, ensuring a more uniform temperature profile and sharper transitions in the resulting data.

-

Record the exact initial mass.

-

-

Atmosphere Selection & Gas Flow:

-

Place the sample pan into the TGA furnace.

-

Select the desired purge gas. This is a critical decision point.

-

To assess intrinsic thermal stability (pyrolysis): Use an inert gas like high-purity nitrogen or argon.

-

To assess oxidative stability: Use dry air or a specific oxygen/nitrogen mixture.

-

-

Set the purge gas flow rate to 20-50 mL/min. This rate is sufficient to remove evolved gases from the furnace without causing sample cooling or balance instability.

-

-

Heating Program:

-